4-Ethoxybutanenitrile
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Overview
Description
4-Ethoxybutanenitrile is an organic compound with the molecular formula C₆H₁₁NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a butane chain with an ethoxy group (-OCH₂CH₃) at the fourth position. This compound is a colorless liquid and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 4-bromo-1-ethoxybutane with sodium cyanide in ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
From Amides: Another method involves the dehydration of 4-ethoxybutanamide using phosphorus pentoxide (P₄O₁₀). This reaction removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles through further reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile.
Scientific Research Applications
4-Ethoxybutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential therapeutic applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethoxybutanenitrile involves its interaction with various molecular targets:
Nucleophilic Addition: The cyano group is electrophilic and can react with nucleophiles, forming imine intermediates.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides, depending on the conditions.
Reduction: The nitrile group can be reduced to primary amines, which can further participate in various biochemical pathways
Comparison with Similar Compounds
Butanenitrile: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Methoxybutanenitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
4-Propoxybutanenitrile: Contains a propoxy group, which affects its physical and chemical properties compared to 4-ethoxybutanenitrile.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which provides specific reactivity and properties that are valuable in various chemical synthesis processes. Its ability to undergo a wide range of reactions makes it a versatile intermediate in organic chemistry.
Properties
IUPAC Name |
4-ethoxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-3-5-7/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLXZVJPQQUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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